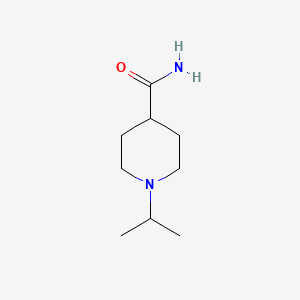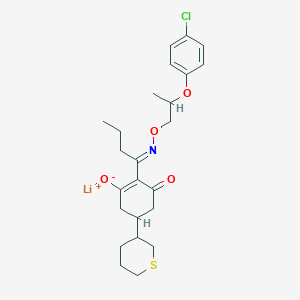![molecular formula C9H8N2O2 B3121206 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 281192-95-8](/img/structure/B3121206.png)
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Descripción general
Descripción
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles undergoing condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, has a molecular weight of 118.1359 . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their potent activities against FGFR1, 2, and 3 . These compounds have shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione:
Cancer Therapy
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: derivatives have shown promise as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers. These compounds can inhibit the proliferation, migration, and invasion of cancer cells, making them potential candidates for targeted cancer therapies .
Anti-inflammatory Agents
This compound has been explored as a scaffold for developing inhibitors of human neutrophil elastase (HNE), an enzyme involved in inflammatory diseases, particularly lung conditions. Inhibiting HNE can help manage inflammation and related tissue damage .
Antimicrobial Agents
Research indicates that derivatives of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione possess antimicrobial properties. These compounds can be synthesized and evaluated for their effectiveness against various bacterial and fungal pathogens, offering potential applications in treating infections .
Diabetes Management
Compounds based on this structure have been investigated for their ability to reduce blood glucose levels. They may be useful in managing conditions like type 1 diabetes, diabetic dyslipidemia, and insulin resistance, contributing to better control of blood sugar and associated metabolic disorders .
Cardiovascular Disease Treatment
Due to their ability to modulate blood glucose and lipid levels, these compounds may also have applications in treating cardiovascular diseases. By addressing hyperglycemia and hyperlipidemia, they can help reduce the risk of cardiovascular complications .
Neuroprotective Agents
There is potential for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives to act as neuroprotective agents. These compounds could be explored for their ability to protect neurons from damage, which is beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders .
Antioxidant Properties
Some derivatives of this compound have been studied for their antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing cellular damage in various diseases .
Drug Development
The unique chemical structure of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione makes it a valuable scaffold in medicinal chemistry. It can be used to design and synthesize new drugs with improved efficacy and safety profiles for a range of therapeutic applications .
Mecanismo De Acción
Target of Action
The primary targets of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways . The compound’s interaction with FGFRs prevents this activation, thereby inhibiting the associated cellular processes .
Biochemical Pathways
The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various physiological processes . Inhibition of FGFRs disrupts the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can lead to various molecular and cellular effects. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Direcciones Futuras
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, involve their potential as potent inhibitors for FGFR1, 2, and 3 . These compounds could be beneficial for the subsequent optimization and development of new cancer therapies .
Propiedades
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-11-8-6(4-3-5-10-8)7(12)9(11)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNALZYBNJOBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263474 | |
| Record name | 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
CAS RN |
281192-95-8 | |
| Record name | 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281192-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)
![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)




